molecular formula C5H8O5 B1215164 D-Ribono-1,4-lactone CAS No. 3327-63-7

D-Ribono-1,4-lactone

Cat. No. B1215164
CAS RN: 3327-63-7
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-BXXZVTAOSA-N
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Description

Synthesis Analysis

The synthesis of D-Ribono-1,4-lactone and related compounds has been explored through various chemical pathways. For instance, D-Mannono-1,4-lactone was efficiently converted into L-ribose, demonstrating a key synthesis step under Mitsunobu conditions, highlighting the cyclization of a gamma-hydroxyalkoxamate without detecting any N-alkylation product (Takahashi et al., 2002). Another study presented a concise synthesis of L-ribose from D-mannono-1,4-lactone using one-pot inversion conditions, showcasing an innovative approach to obtaining this compound (Seo et al., 2003).

Molecular Structure Analysis

The molecular structure of D-Ribono-1,4-lactone has been thoroughly investigated, revealing intricate details about its conformation and bonding. A study by Kinoshita et al. (1981) detailed the crystal structure of D-Ribono-1,4-lactone at a low temperature, providing insights into its orthorhombic structure and the conformation of its 1,4-lactone ring, which is midway between E3 and 2T3 (Kinoshita et al., 1981).

Chemical Reactions and Properties

D-Ribono-1,4-lactone undergoes various chemical reactions, forming different derivatives and showcasing its reactivity. For example, reactions with benzaldehyde and acetone in acidic media were investigated, leading to the isolation and characterization of cyclic acetal and ketal derivatives (Han et al., 1993). Another study demonstrated the trifluoromethylation of sugar 1,4-lactones, resulting in the synthesis of 5-deoxy-5,5,5-trifluoro-D and L-ribose and lyxose derivatives, highlighting the versatility of D-Ribono-1,4-lactone in chemical transformations (Munier et al., 1993).

Physical Properties Analysis

The physical properties of D-Ribono-1,4-lactone, such as its crystal structure and bonding characteristics, have been extensively studied. Research has shown that the lactone ring exhibits a conformation that is a mix of E3 and 2T3, with specific bond lengths and angles contributing to its stability and reactivity (Kinoshita et al., 1981).

Chemical Properties Analysis

The chemical properties of D-Ribono-1,4-lactone, including its reactivity and the formation of derivatives, are crucial for its application in synthesis and organic chemistry. Studies have shown its ability to form various derivatives through reactions with different reagents, indicating its potential for creating complex molecules (Han et al., 1993), (Munier et al., 1993).

Scientific Research Applications

Chemical Reactions and Derivatives

D-Ribono-1,4-lactone has been a subject of interest in various chemical reactions and the formation of derivatives. For instance, its reactions with benzaldehyde and acetone in acidic media have been investigated, leading to the isolation and characterization of different products (Han et al., 1993). Additionally, there's research into the formation of cyclic acetal and ketal derivatives of D-ribono-1,4-lactone (Bennis et al., 1994).

Crystal Structure Analysis

The crystal structure of D-ribono-1,4-lactone at very low temperatures has been determined, providing insight into its orthorhombic structure and the conformation of its lactone ring (Kinoshita et al., 1981).

Synthesis Pathways

Research has also been conducted on the synthesis pathways involving D-ribono-1,4-lactone. A diastereoselective chemo-enzymatic synthetic pathway to D-(+)-ribono-1,4-lactone from cellulose-based levoglucosenone (LGO) has been developed (Moreaux et al., 2019). Moreover, there's an exploration of a new route to synthesize enantiomerically pure substituted morpholines from D-ribono- and D-gulono-1,4-lactones (Bennis et al., 1994).

Applications in Synthesis of Other Compounds

D-Ribono-1,4-lactone has been utilized in the efficient synthesis of various compounds, including N-alkyl-D-ribono-1,5-lactams (Falentin et al., 2009), and has served as a starting material for the chiral pool synthesis of cyclopentanoid nucleoside precursors (Csuk et al., 1999).

Contribution to Polymer Science

D-Ribono-1,4-lactone's role extends to polymer science, where it's used in the synthesis of optically active polyamides from carbohydrate-based monomers, demonstrating its potential in material sciences (Bueno et al., 1997).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The new attention of the medical community on Remdesivir prompts the medicinal chemists to investigate once again C-nucleosides . One of the essential building blocks to synthesize these compounds is the D-(+)-ribono-1,4-lactone, but some mechanistic aspects linked to the use of different carbohydrate protecting groups remain unclear .

properties

IUPAC Name

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-BXXZVTAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347750
Record name D-Ribono-1,4-lactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ribonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Ribono-1,4-lactone

CAS RN

5336-08-3, 3327-63-7
Record name (+)-Ribonolactone
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Record name Ribono-1,4-lactone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ribonolactone
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Record name Ribonolactone
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Record name D-Ribono-1,4-lactone
Source EPA DSSTox
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Record name D-ribono-1,4-lactone
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Record name RIBONOLACTONE
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Record name Ribonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 85 °C
Record name Ribonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
609
Citations
D Sebrão, MM Sá, M da Graça Nascimento - Process biochemistry, 2011 - Elsevier
Lipases from ten different sources and two mycelium-bound lipases isolated from Amazonian fungi were screened as biocatalysts in the acylation reaction of d-ribono-1,4-lactone with a …
Number of citations: 24 www.sciencedirect.com
J Lalot, I Stasik, G Demailly, D Beaupère - Carbohydrate research, 2002 - Elsevier
5-Thio-d-ribopyranose was synthesized from d-ribono-1,4-lactone (1) by two approaches: (i) 5-bromo-5-deoxy-d-ribono-1,4-lactone (2) was successively transformed into 5-bromo-5-…
Number of citations: 13 www.sciencedirect.com
L Hough, JKN Jones, DL Mitchell - Canadian Journal of …, 1958 - cdnsciencepub.com
… 5-Deoxy and 5-0-substituted derivatives of D-ribitol were required and consequently attempts were made to prepare from D-ribono-1-4-lactone (I) the 2,3-0-isopropylidene intermediate (11) …
Number of citations: 100 cdnsciencepub.com
M Moreaux, G Bonneau, A Peru… - European Journal of …, 2019 - Wiley Online Library
A diastereoselective chemoenzymatic synthetic pathway to D‐(+)‐ribono‐1,4‐lactone, a versatile chiral sugar derivative widely used for the synthesis of various natural products, has …
H Kold, I Lundt, C Pedersen - Acta Chemica Scandinavica, 1994 - actachemscand.org
L-Ribonolactone has been prepared in good yield by treatment of 2, 3-O-isopropylidene-5-O-methanesulfonyl-D-lyxono-1, 4-lactone with aqueous base. It was isolated as 3, 4-0-…
Number of citations: 35 actachemscand.org
SY Han, MM Joullié, NA Petasis, J Bigorra, J Corbera… - Tetrahedron, 1993 - Elsevier
The reactions of D-ribono-1,4-lactone, and 2-deoxy-D-ribono-1,4-lactone with benzaldehyde and acetone in acidic media were investigated. The products obtained were isolated and …
Number of citations: 36 www.sciencedirect.com
C Falentin-Daudre, D Beaupère… - Carbohydrate …, 2010 - Elsevier
d-Ribono-1,4-lactone was treated with ethylamine in DMF to afford N-ethyl-d-ribonamide 8a in quantitative yield. Using this reaction procedure, N-butyl, N-hexyl, N-dodecyl, N-benzyl, N-…
Number of citations: 5 www.sciencedirect.com
S Casati, P Rota, P Allevi, A Mingione, R Ottria… - Molecules, 2021 - mdpi.com
In the last two years, nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their …
Number of citations: 2 www.mdpi.com
S Signorella, S García, LF Sala - Polyhedron, 1997 - Elsevier
The oxidation of d-ribono-1, 4-lactone by Cr VI yieldedd-erythronic acid, erythrose, carbon dioxide and Cr III as final products when a 15-fold or higher excess of sugar over Cr VI was …
Number of citations: 25 www.sciencedirect.com
C Falentin, D Beaupere, G Demailly, I Stasik - Tetrahedron Letters, 2009 - Elsevier
d-Ribono-1,4-lactone was treated with ethylamine in DMF to afford N-ethyl-d-ribonamide 9a in quantitative yield. Bromination of amide 9a by the system SOBr 2 in DMF or PPh 3 /CBr 4 …
Number of citations: 9 www.sciencedirect.com

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